N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide
Description
N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at position 1 and a 2-methylbenzamide substituent at position 5 of the fused heterocyclic core. Pyrazolo[3,4-d]pyrimidines are recognized for their structural mimicry of purines, enabling interactions with enzymes such as kinases and growth factor receptors. This compound’s design aligns with medicinal chemistry strategies targeting ATP-binding pockets in proteins, particularly in oncology and antiviral research .
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-12-5-2-3-8-15(12)18(26)23-24-11-21-17-16(19(24)27)10-22-25(17)14-7-4-6-13(20)9-14/h2-11H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZVTVUOQXHGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential anti-cancer agent and enzyme inhibitor. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic structure that enhances its biological activity. The molecular formula is with a molecular weight of approximately 353.81 g/mol. Its structure includes a chlorophenyl group and a methylbenzamide moiety, which contribute to its lipophilicity and ability to interact with various biological targets.
This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell signaling pathways. Notable targets include:
- Aurora Kinase : Involved in mitosis; inhibition can lead to cell cycle arrest in cancer cells.
- FLT3 : A receptor tyrosine kinase implicated in hematopoietic malignancies; inhibition has therapeutic implications in leukemia.
- JAK2 : Plays a critical role in hematopoiesis and immune function; its inhibition may benefit conditions like myeloproliferative neoplasms.
Anti-Cancer Activity
Research indicates that this compound exhibits promising anti-cancer properties through various mechanisms:
- Cell Proliferation Inhibition : Studies have demonstrated that the compound effectively inhibits the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Tumor Growth : In vivo studies have shown significant tumor growth reduction in xenograft models when treated with this compound.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes contributes to its therapeutic potential:
- Kinase Inhibitors : As mentioned earlier, it targets key kinases involved in cancer progression.
- Other Enzymatic Activities : Preliminary studies suggest potential inhibition of other enzymes, which may contribute to its overall biological profile.
Structure-Activity Relationships (SAR)
The unique substitution pattern of this compound enhances its binding affinity to target proteins compared to other similar compounds. The presence of the chlorophenyl group increases lipophilicity, potentially improving cellular uptake and bioavailability.
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Enhances lipophilicity and binding affinity |
| Methyl | Modulates steric effects influencing enzyme interaction |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : An evaluation of various cancer cell lines showed IC50 values ranging from 0.5 to 2 μM, indicating potent anti-proliferative effects (Reference needed).
- Xenograft Models : In animal models, administration of the compound led to a significant reduction in tumor size compared to control groups (Reference needed).
Comparison with Similar Compounds
Substitutions on the Benzamide Group
- Trifluoromethyl Analogue (): Replacing the 2-methyl group with a 2-(trifluoromethyl)benzamide (CAS RN: 919859-62-4) introduces enhanced electronegativity and lipophilicity.
- Sulfonamide Derivatives (): Compounds like 10a and 10b feature sulfonamide substituents (e.g., N-(thiazol-2-yl)benzenesulfonamide) instead of benzamide.
Modifications on the Pyrazolo[3,4-d]pyrimidine Core
- Fluorophenyl and Chromenyl Derivatives () : Example 53 incorporates a 5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl group, yielding a higher molecular weight (589.1 vs. ~430 for the target compound) and a melting point of 175–178°C. The fluorinated chromene moiety may enhance DNA intercalation or topoisomerase inhibition .
- These derivatives show in vivo anticancer activity, highlighting the versatility of the pyrazolo[3,4-d]pyrimidine scaffold .
EGFR Inhibition and Apoptosis ()
The target compound’s structural analogues (234–237) with carbohydrazide-based substituents demonstrate EGFR inhibition (IC50: 0.186 µM for 237 vs. 0.03 µM for erlotinib) and apoptosis induction. Notably, compound 235, despite moderate EGFR inhibition (IC50: 60.02 µM), exhibits the highest apoptotic activity, suggesting off-target effects or alternative pathways (e.g., caspase activation) .
| Compound | MCF IC50 (µM) | EGFR IC50 (µM) | Apoptosis Rank (Flow Cytometry) |
|---|---|---|---|
| 234 | 55.35 | Not reported | 2nd |
| 235 | 60.02 | Not reported | 1st |
| 236 | 45.41 | Not reported | 3rd |
| 237 | 34.55 | 0.186 | 4th |
| Erlotinib | — | 0.03 | — |
Antiviral and Antiproliferative Activity ()
Compound 10a (4-oxo-6-thioxo derivative) shows anti-HIV1 activity, likely due to the thioxo group enhancing interactions with viral reverse transcriptase. In contrast, the target compound’s 4-oxo group may favor kinase inhibition over antiviral effects .
Physicochemical Properties
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
